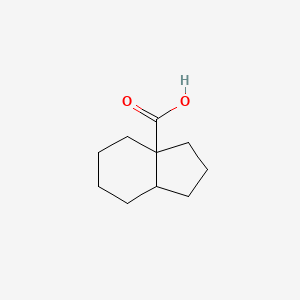

octahydro-1H-indene-3a-carboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4,5,6,7,7a-octahydroindene-3a-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O2/c11-9(12)10-6-2-1-4-8(10)5-3-7-10/h8H,1-7H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKTPRGBVHMUMMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CCCC2C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63963-79-1 | |

| Record name | octahydro-1H-indene-3a-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Total Synthesis Strategies for Octahydro 1h Indene 3a Carboxylic Acid and Its Analogs

Chemo- and Regioselective Synthetic Routes to the Octahydro-1H-indene Skeleton

The construction of the saturated bicyclic core of octahydro-1H-indene requires robust and selective chemical transformations. Key strategies involve the formation of a ketone-functionalized indene (B144670) precursor, saturation of the carbocyclic system through hydrogenation, and the use of intramolecular cyclization reactions to build the fused-ring system.

Ketonization Reactions in Indene Core Construction

Ketonization reactions are fundamental in organic synthesis for the creation of ketones, which can serve as key precursors for the indene skeleton. While direct ketonization to form the entire indene core is uncommon, these reactions provide essential intermediates. For instance, the Nazarov cyclization, an electrocyclic reaction of divinyl ketones, is a powerful tool for synthesizing cyclopentenones, which are structurally related to the five-membered ring of the indene system. nih.gov This reaction proceeds under acidic conditions and can be used to construct the cyclopentane (B165970) ring portion of the indene framework, which can then be annulated to a six-membered ring.

Another relevant strategy is the catalytic ketonization of dicarboxylic acids or their derivatives. This process, often carried out in the vapor phase over metal oxide catalysts, can be used to form cyclic ketones. While not directly applied to the synthesis of the indene core in the provided literature, this methodology is crucial for preparing cyclohexanones or cyclopentanones from appropriate diacid precursors, which are then elaborated into the bicyclo[4.3.0]nonane system.

| Reaction Type | Description | Relevance to Indene Synthesis |

| Nazarov Cyclization | Electrocyclic ring-closure of divinyl ketones to form cyclopentenones. nih.gov | Forms the five-membered ring of the indene core. |

| Catalytic Ketonization | Conversion of dicarboxylic acids to cyclic ketones over metal oxide catalysts. | Prepares monocyclic ketone precursors (cyclopentanones/cyclohexanones). |

Hydrogenation Methodologies for Saturated Carbocyclic Systems

The conversion of an unsaturated indene or indene precursor to the fully saturated octahydro-1H-indene skeleton is most directly achieved through catalytic hydrogenation. nih.gov This transformation is a cornerstone in the synthesis of saturated carbo- and heterocycles from aromatic precursors. nih.gov The choice of catalyst, solvent, and reaction conditions is critical to achieve high efficiency and, importantly, to control the stereochemistry of the resulting saturated ring system.

Heterogeneous catalysts such as palladium on carbon (Pd/C), platinum (Pt), or nickel (Ni) are commonly employed for the hydrogenation of alkenes. acs.org For arene hydrogenation, more robust catalysts like rhodium (Rh) or ruthenium (Ru) on supports such as alumina (B75360) (Al2O3) or carbon are often necessary. nih.govnih.gov The hydrogenation of multisubstituted arenes generally proceeds with high cis-selectivity, as the substrate tends to adsorb to the catalyst surface from one face, leading to the delivery of hydrogen atoms from the same side. nih.gov This inherent diastereoselectivity is a key feature in establishing the relative stereochemistry of the fused ring system in octahydroindene derivatives. nih.gov

Homogeneous catalysts, such as Wilkinson's catalyst, also offer routes to hydrogenate unsaturated systems, sometimes with greater selectivity for specific double bonds, which can be advantageous in complex molecules. researchgate.net The development of one-pot cascade reactions that combine multiple reductions and a cyclization step represents an efficient approach to saturated N-heterocycles like octahydroindoles, a strategy that can be conceptually adapted for carbocyclic systems. nih.gov

| Catalyst Type | Common Metals | Key Features |

| Heterogeneous | Pd, Pt, Ni, Rh, Ru nih.govacs.orgnih.gov | High activity, cis-diastereoselectivity in arene hydrogenation. nih.gov |

| Homogeneous | Rh, Ru researchgate.net | High selectivity, milder conditions. |

Intramolecular Cyclization Approaches to Octahydroindene Derivatives

Intramolecular cyclization reactions are powerful strategies for constructing the bicyclo[4.3.0]nonane skeleton, often establishing multiple stereocenters in a single step. These methods involve the formation of a carbon-carbon bond between two parts of an acyclic or monocyclic precursor.

Diels-Alder Reaction: The intramolecular Diels-Alder (IMDA) reaction is a particularly effective method for forming the fused six- and five-membered rings of the hydrindane core. nih.gov This concerted [4+2] cycloaddition between a tethered diene and dienophile can exhibit high levels of regio- and stereoselectivity, governed by the geometry of the transition state. nih.govnih.gov The stereochemical outcome can often be predicted by considering the endo/exo selectivity rules and the conformational preferences of the tether connecting the diene and dienophile.

Radical Cyclization: Free-radical cyclizations offer a complementary approach that proceeds under mild and neutral conditions, making them compatible with a wide range of functional groups. thieme-connect.deprinceton.edu These reactions typically involve the generation of a radical which then adds to an intramolecular double or triple bond. The regioselectivity of radical cyclizations is generally governed by Baldwin's rules, with 5-exo-trig cyclizations being kinetically favored, which is ideal for forming the five-membered ring of the indene system. princeton.edu Transition metals are often used to mediate these transformations, providing efficient routes to complex cyclic molecules. thieme-connect.de

Anionic Cyclization: Intramolecular nucleophilic addition of an alkenyl anion onto a ketone can also be employed to construct the bicyclo[4.3.0]nonene framework. thieme-connect.com This method involves generating a highly reactive carbanion, which then attacks an internal electrophilic carbonyl group to forge the cyclic system. thieme-connect.com

| Cyclization Method | Key Principle | Application to Octahydroindene |

| Intramolecular Diels-Alder (IMDA) | [4+2] cycloaddition of a tethered diene and dienophile. nih.gov | Forms the bicyclic core with high stereocontrol. nih.gov |

| Radical Cyclization | Intramolecular addition of a radical to an unsaturated bond. thieme-connect.de | Forms the five-membered ring via favored 5-exo cyclization. princeton.edu |

| Anionic Cyclization | Nucleophilic attack of an intramolecular carbanion on a carbonyl. thieme-connect.com | Constructs the bicyclic skeleton by ring closure. thieme-connect.com |

Stereoselective Synthesis of Octahydro-1H-indene-3a-carboxylic Acid and its Diastereomers

The synthesis of a specific stereoisomer of this compound requires precise control over the formation of its multiple chiral centers. This is achieved through asymmetric synthesis, employing methods that induce chirality in a predictable manner.

Enantioselective Approaches for Chiral Induction

Achieving enantioselectivity in the synthesis of the octahydroindene core can be approached through several catalytic strategies. The goal is to create an imbalance in the formation of enantiomers, leading to a product that is enriched in one mirror image.

Asymmetric Hydrogenation: One of the most powerful methods for introducing chirality is through asymmetric hydrogenation of a prochiral unsaturated precursor. rsc.orgrsc.org This is accomplished using a chiral transition-metal catalyst, where the metal (commonly rhodium, ruthenium, or iridium) is coordinated to a chiral ligand. rsc.org For instance, the asymmetric hydrogenation of a substituted indene derivative could set the stereochemistry at the bridgehead carbons. The choice of chiral ligand, such as those based on the BINAP or Josiphos skeletons, is crucial for achieving high enantiomeric excess (ee). dicp.ac.cnmdpi.com Cobalt-catalyzed asymmetric hydrogenation has also emerged as a valuable method for cyclic alkenes, with isotopic labeling studies providing insight into the origins of stereoselectivity. acs.org

| Asymmetric Method | Catalyst/Reagent | Mechanism of Chiral Induction |

| Asymmetric Hydrogenation | Chiral Rh, Ru, Ir, or Co complexes acs.orgrsc.org | The chiral ligand creates a chiral environment around the metal center, directing hydrogen addition to one face of the substrate. |

| Asymmetric Diels-Alder | Chiral Lewis Acids societechimiquedefrance.fr | The catalyst coordinates to the dienophile, shielding one face and promoting attack from the other. |

| Asymmetric Anionic Cyclization | Organolithium with a chiral ligand thieme-connect.com | The chiral ligand-carbanion complex preferentially attacks one of two prochiral carbonyl groups. |

Control of Multiple Chiral Centers in Octahydroindene Systems

Controlling the relative and absolute stereochemistry of all chiral centers in this compound is a significant synthetic challenge. Diastereoselectivity, the control of relative stereochemistry, is often inherent in the rigidity of cyclic transition states, as seen in hydrogenation and Diels-Alder reactions. nih.govnih.gov

For instance, the catalytic hydrogenation of a substituted indolizine, a heterocyclic analog of indene, has been shown to be highly diastereoselective, favoring the formation of the trans fused product. nih.gov This selectivity was rationalized through theoretical calculations, highlighting how subtle electronic and steric factors can dictate the stereochemical outcome. nih.gov In the synthesis of functionalized cyclohexanones via cascade Michael additions, complete diastereoselectivity is often observed, demonstrating the power of substrate control in setting multiple stereocenters. beilstein-journals.org

When multiple stereocenters are introduced in a stepwise fashion, the stereochemistry of the first center can direct the formation of subsequent centers, a phenomenon known as substrate-directed control. Alternatively, reagent-controlled synthesis employs chiral reagents or catalysts at each stereocenter-forming step to ensure the desired outcome. The synthesis of complex molecules like the bicyclo[4.3.0]nonane core often relies on a combination of these strategies to achieve the target diastereomer with high purity. nih.gov

Mechanistic Investigations of Key Transformations in Octahydroindene Synthesis

The stereoselective synthesis of the octahydroindene core is paramount in the total synthesis of complex natural products. The key transformations often involve the formation of the indene ring followed by its complete saturation. Mechanistic understanding of these steps is critical for controlling the stereochemical outcome.

Plausible Mechanisms of Indene Formation and Rearrangements

While the target molecule is the saturated octahydroindene, its synthesis often proceeds through an unsaturated indene intermediate. The formation of the indene skeleton can be achieved through various methods, including transition metal-catalyzed cyclizations and intramolecular Friedel-Crafts reactions.

Once the indene ring system is formed, the subsequent hydrogenation to the octahydroindene is a critical step that dictates the stereochemistry of the final product. The mechanism of catalytic hydrogenation of alkenes, which is applicable here, is generally understood to follow the Horiuti-Polanyi mechanism. This involves the following key steps:

Adsorption of Reactants: The indene derivative and molecular hydrogen are adsorbed onto the surface of a heterogeneous metal catalyst (e.g., platinum, palladium, or nickel).

Dissociation of Hydrogen: The bond in the hydrogen molecule is broken, and the hydrogen atoms bind to the catalyst surface.

Stepwise Hydrogen Addition: A hydrogen atom is transferred from the catalyst surface to one of the carbon atoms of the double bond, forming a half-hydrogenated intermediate that remains bonded to the catalyst. Subsequently, a second hydrogen atom is transferred to the other carbon atom of the original double bond.

Desorption of Product: The fully saturated octahydroindene product desorbs from the catalyst surface, regenerating the active sites for the next catalytic cycle.

A crucial aspect of this mechanism is the syn-addition of the two hydrogen atoms. This means that both hydrogen atoms add to the same face of the double bond. The stereochemical outcome is therefore determined by which face of the indene molecule preferentially adsorbs onto the catalyst surface. Typically, adsorption occurs on the less sterically hindered face of the molecule, leading to a predictable diastereoselectivity. For substituted indenes, the presence of functional groups, such as the carboxylic acid at the 3a-position, can influence the preferred conformation upon adsorption, thereby directing the stereochemical course of the hydrogenation.

Role of Catalysis in Indene and Octahydroindene Construction

Catalysis is indispensable in the efficient and stereocontrolled synthesis of the octahydroindene framework. Both homogeneous and heterogeneous catalysts are employed, each offering distinct advantages.

Heterogeneous Catalysis: For the hydrogenation of indene precursors, heterogeneous catalysts are widely used due to their ease of separation from the reaction mixture and recyclability.

| Catalyst | Support | Key Features |

| Palladium | Carbon (Pd/C) | Highly active for hydrogenation of aromatic and non-aromatic double bonds. |

| Platinum | Platinum(IV) oxide (PtO2, Adams' catalyst) | Effective for a wide range of functional groups and often provides high stereoselectivity. |

| Nickel | Raney Nickel | A cost-effective alternative, though sometimes requiring harsher conditions. |

| Ruthenium | Alumina or Carbon | Can be effective for the hydrogenation of aromatic rings under milder conditions than other catalysts. |

The choice of catalyst and support can significantly impact the diastereoselectivity of the hydrogenation. The catalyst surface topography and the interaction of the substrate's functional groups with the support material can influence the orientation of the molecule during the hydrogen transfer steps.

Homogeneous Catalysis: While less common for simple hydrogenations, homogeneous catalysts, such as Wilkinson's catalyst (RhCl(PPh₃)₃), can offer higher selectivity for specific substrates and can be tuned by modifying the ligand environment around the metal center. In the context of constructing the initial indene framework, transition metal catalysts (e.g., palladium, rhodium, gold) are pivotal in mediating various cyclization and cross-coupling reactions.

Retrosynthetic Analysis in the Context of this compound as a Target or Intermediate

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules. This compound can be either the final target or a crucial intermediate (chiral building block) in the synthesis of more elaborate structures.

Application as a Core Building Block in Natural Product Synthesis

The octahydroindene skeleton is the C/D ring system of steroids. Therefore, this compound and its derivatives are valuable starting materials for the total synthesis of these and other important natural products. For example, in the synthesis of prostaglandins (B1171923) and their analogs, which feature a five-membered ring, a retrosynthetic approach might identify a substituted octahydroindene as a key precursor.

A hypothetical retrosynthetic disconnection of a complex steroid could lead back to a functionalized octahydroindene derivative. The carboxylic acid group at the 3a-position provides a handle for further synthetic transformations, such as the elaboration of the B and A rings of the steroid nucleus.

While specific examples in the literature that explicitly start from this compound are not abundant, the logic of retrosynthesis points to its utility. For instance, the synthesis of certain carbocyclic prostaglandin (B15479496) analogs, which mimic the structure of steroids, could rationally begin from a pre-formed hydrindane system. nih.gov

Synthetic Strategies for Analogs with Modified Carbocyclic Frameworks

The development of analogs of natural products is crucial for understanding structure-activity relationships and for the discovery of new therapeutic agents. Starting from the this compound core, various strategies can be employed to modify the carbocyclic framework.

Ring Expansion and Contraction:

Ring Expansion: A ketone derived from the carboxylic acid can undergo reactions like the Tiffeneau-Demjanov rearrangement to expand the five-membered ring to a six-membered ring, providing access to decalin systems.

Ring Contraction: Oxidative cleavage of the six-membered ring followed by recyclization can lead to the formation of bicyclo[3.3.0]octane systems.

Introduction of Unsaturation and Functional Groups:

Selective bromination followed by elimination can re-introduce double bonds at specific positions within the saturated framework.

The carboxylic acid can be converted into other functional groups (alcohols, amines, etc.) which can then direct further functionalization of the carbocyclic skeleton through neighboring group participation or by altering the electronic properties of the molecule.

Stereochemical Modification:

Epimerization at stereocenters adjacent to carbonyl groups can be achieved under basic or acidic conditions to generate diastereomers of the natural product scaffold.

The use of different catalysts or directing groups during the initial hydrogenation can lead to alternative stereoisomers of the octahydroindene core.

These modifications allow for the systematic exploration of the chemical space around the octahydroindene framework, leading to the generation of diverse libraries of compounds for biological screening.

Sophisticated Structural Elucidation and Stereochemical Assignment Techniques for Octahydro 1h Indene 3a Carboxylic Acid

Advanced Spectroscopic Characterization for Complex Stereochemical Assignment

Spectroscopy is fundamental to piecing together the molecular puzzle of octahydro-1H-indene-3a-carboxylic acid. Each technique provides unique insights, from atomic connectivity and spatial arrangements to the confirmation of functional groups and molecular mass.

High-resolution NMR spectroscopy is the most powerful tool for elucidating the detailed three-dimensional structure of this compound in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments is required to assign all proton and carbon signals and to establish the molecule's stereochemistry.

The ¹H NMR spectrum is expected to show complex, overlapping multiplets in the aliphatic region (typically 1.0-2.5 ppm) corresponding to the protons of the octahydro-indene framework. The acidic proton of the carboxyl group is a key diagnostic signal, typically appearing as a broad singlet in the downfield region of 10-12 ppm. libretexts.org Protons on carbons adjacent to the carbonyl group would be slightly deshielded and absorb in the 2-3 ppm range. libretexts.org

The ¹³C NMR spectrum provides information on the number of unique carbon environments. The carbonyl carbon of the carboxylic acid is highly deshielded, with a characteristic chemical shift in the range of 160-180 ppm. libretexts.org The quaternary carbon at the 3a-position and the bridgehead carbon would also have distinct chemical shifts, while the remaining aliphatic carbons would appear in the upfield region.

Two-dimensional NMR techniques are crucial for assigning the complex signals and determining the stereochemistry. For instance, Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal through-space correlations between protons, which is instrumental in determining the relative configuration of the fused rings (cis or trans) and the orientation of substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom/Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| -COOH (proton) | 10.0 - 12.0 (broad s) | N/A | Highly deshielded, characteristic of carboxylic acids; signal disappears upon D₂O exchange. libretexts.org |

| -COOH (carbon) | N/A | 160 - 180 | Deshielded carbonyl carbon. libretexts.org |

| C3a (quaternary) | N/A | 40 - 55 | Quaternary carbon attached to the carboxyl group. |

| C7a (bridgehead) | 1.5 - 2.5 (m) | 35 - 50 | Bridgehead proton and carbon. |

| Aliphatic CH₂/CH | 1.0 - 2.5 (complex m) | 20 - 40 | Protons and carbons of the fused six- and five-membered rings. |

Mass spectrometry is employed to confirm the molecular weight and elemental formula of the compound. For this compound (C₁₀H₁₆O₂), the expected monoisotopic mass is approximately 168.115 Da. uni.lu High-resolution mass spectrometry (HRMS) can verify the elemental composition with high accuracy. rsc.orgmdpi.com

Tandem MS (MS/MS) experiments are used to probe the molecular structure through controlled fragmentation. The fragmentation pattern can provide valuable information about the connectivity of the molecule. Common fragmentation pathways for a compound like this would include the loss of the carboxyl group (a neutral loss of 45 Da for -COOH) or the loss of a water molecule (a neutral loss of 18 Da). The stability of the resulting fragment ions can also offer clues about the carbocyclic framework.

Table 2: Predicted Mass Spectrometry Data for this compound (C₁₀H₁₆O₂)

| Adduct Ion | Predicted m/z |

| [M+H]⁺ | 169.1223 |

| [M+Na]⁺ | 191.1043 |

| [M-H]⁻ | 167.1078 |

| [M+NH₄]⁺ | 186.1489 |

Data based on predicted values for the molecular formula C₁₀H₁₆O₂. uni.lu

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are essential for identifying the functional groups present in the molecule. kurouskilab.com For this compound, the most prominent features in the IR spectrum are associated with the carboxylic acid group.

A very strong and characteristically broad absorption band is expected in the region of 2500-3300 cm⁻¹, which corresponds to the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. libretexts.org Another key absorption is the intense C=O (carbonyl) stretching band, which typically appears around 1700-1725 cm⁻¹. libretexts.org The spectrum would also feature C-H stretching vibrations for the sp³-hybridized carbons of the aliphatic rings just below 3000 cm⁻¹.

Raman spectroscopy provides complementary information. While the O-H stretch is often weak in Raman, the C=O stretch provides a strong signal. The C-C and C-H vibrations of the aliphatic framework are also readily observed, giving a detailed fingerprint of the carbocyclic structure. kurouskilab.comrsc.orgresearchgate.net

Table 3: Characteristic IR and Raman Bands for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

| O-H stretch (H-bonded) | 2500 - 3300 | Weak | Strong, Broad (IR) |

| C-H stretch (sp³) | 2850 - 2960 | 2850 - 2960 | Medium-Strong |

| C=O stretch | 1700 - 1725 | 1700 - 1725 | Strong, Sharp |

| C-O stretch | 1210 - 1320 | Medium | Strong (IR) |

| O-H bend | 1395 - 1440 | Medium | Medium (IR) |

X-ray crystallography provides the most definitive and unambiguous determination of the three-dimensional structure of a molecule in the solid state, including its absolute configuration. While obtaining a suitable single crystal of the parent carboxylic acid can be challenging, a common strategy involves the formation of a derivative.

To determine the absolute configuration, the racemic acid can be reacted with a chiral auxiliary of known absolute stereochemistry (e.g., a chiral amine or alcohol) to form a pair of diastereomers. These diastereomers can often be separated by chromatography or crystallization. Subsequent X-ray diffraction analysis of a single crystal of one of the pure diastereomeric derivatives allows for the unequivocal assignment of the stereochemistry at all chiral centers relative to the known center of the auxiliary. This method provides conclusive proof of the molecule's absolute configuration.

Chromatographic Techniques in Structural Elucidation and Purity Assessment

Chromatography is indispensable for the separation of isomers and the assessment of the purity of this compound.

High-Performance Liquid Chromatography (HPLC) is a critical technique for both analytical and preparative separation of the various stereoisomers of this compound. scribd.comnih.gov Given the molecule's chirality, methods must be developed to separate enantiomers and diastereomers.

Two primary HPLC strategies are employed for chiral separations:

Direct Separation using a Chiral Stationary Phase (CSP): This is the most common approach, where the sample is passed through a column containing a chiral selector. csfarmacie.czchromatographyonline.com The enantiomers form transient, diastereomeric complexes with the CSP, leading to different retention times and enabling their separation. Polysaccharide-based and macrocyclic glycopeptide-based CSPs are often effective for separating chiral acids. chromatographyonline.com

Indirect Separation via Derivatization: In this method, the carboxylic acid enantiomers are reacted with a chiral derivatizing agent to form a pair of diastereomers. nih.gov These diastereomers have different physical properties and can be separated on a standard, non-chiral stationary phase, such as a C18 reversed-phase column. researchgate.net

Table 4: Example HPLC Method for Chiral Separation

| Parameter | Condition | Purpose |

| Column | Chiral Stationary Phase (e.g., Chiralpak IA, Chiralcel OD-H) | To provide a chiral environment for enantiomeric discrimination. chromatographyonline.commdpi.com |

| Mobile Phase | Hexane/Isopropanol/Trifluoroacetic Acid (Normal Phase) | Eluent system to carry the analyte through the column. Acid is often added to suppress ionization of the carboxyl group and improve peak shape. |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation and influences resolution. |

| Detector | UV (at low wavelength, e.g., 210 nm) or Refractive Index (RI) | To detect the analyte as it elutes from the column. The carboxyl group has weak UV absorbance. |

| Column Temp. | 25 °C | Temperature can affect selectivity and retention. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Component Identification

Gas chromatography-mass spectrometry (GC-MS) stands as a powerful and versatile analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of this compound, which may be present in complex mixtures resulting from synthetic procedures or natural product extractions, GC-MS provides critical information for component identification and structural confirmation. The technique couples the high-resolution separation capabilities of gas chromatography with the sensitive and specific detection afforded by mass spectrometry.

The chromatographic separation is governed by the partitioning of the analyte between a stationary phase within the GC column and a mobile gaseous phase. The retention time, the time it takes for the analyte to travel through the column, is a characteristic property that can be used for initial identification. For this compound and its isomers, the retention time will be influenced by factors such as their volatility and polarity. To enhance volatility, carboxylic acids are often derivatized, for instance, through esterification (e.g., methylation), prior to GC-MS analysis.

Upon elution from the GC column, the separated components enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting molecular ions and their characteristic fragment ions are then separated based on their mass-to-charge ratio (m/z). The fragmentation pattern is a molecular fingerprint that provides valuable structural information.

For this compound, the mass spectrum would be expected to exhibit a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the carboxylic acid group (a neutral loss of 45 Da for -COOH) or the carboxyl radical (a loss of 45 Da for a charged fragment). Other significant fragmentation pathways would involve the cleavage of the bicyclic ring system. The interpretation of these fragments allows for the confirmation of the octahydro-1H-indene core structure.

While specific experimental GC-MS data for this compound is not extensively reported in publicly available literature, the principles of GC-MS analysis of related compounds can be extrapolated. For instance, the GC behavior of the parent hydrocarbon, octahydro-1H-indene (also known as hydrindane), has been studied. The cis and trans isomers of octahydro-1H-indene exhibit distinct retention times, demonstrating the capability of GC to separate stereoisomers.

Table 1: Exemplary GC Retention Indices for Related Hydrindane Isomers

| Compound | Isomer | Retention Index (Non-polar column) |

| Octahydro-1H-indene | cis | ~940-950 |

| Octahydro-1H-indene | trans | ~970-980 |

Note: Retention indices are dependent on the specific GC conditions (column, temperature program, etc.). The values presented are illustrative and based on typical non-polar stationary phases.

The mass spectra of the isomeric hydrindanes show characteristic fragmentation patterns that can be used to identify the bicyclo[4.3.0]nonane skeleton. The addition of a carboxylic acid group at the 3a-position would introduce new fragmentation pathways, primarily related to the loss of the carboxyl functionality, which would be key identifiers in the mass spectrum of this compound.

Chiroptical Methods for Absolute Stereochemical Determination of this compound and its Chiral Analogs

The determination of the absolute configuration of chiral molecules is a critical aspect of stereochemical analysis. Chiroptical methods, which are based on the differential interaction of chiral substances with left and right circularly polarized light, are powerful non-destructive techniques for this purpose. For this compound, which possesses multiple stereocenters, chiroptical methods such as circular dichroism (CD) and optical rotatory dispersion (ORD) are indispensable for assigning the absolute stereochemistry of its enantiomers.

Circular dichroism spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. A CD spectrum displays positive or negative peaks, known as Cotton effects, which are characteristic of the spatial arrangement of atoms and chromophores within the molecule. The sign and intensity of these Cotton effects are directly related to the absolute configuration of the stereocenters.

The application of empirical rules, such as the octant rule for ketones, can be extended to carboxylic acids to predict the sign of the Cotton effect based on the spatial disposition of substituents relative to the carbonyl chromophore. However, for complex bicyclic systems like this compound, a more rigorous approach involving quantum chemical calculations is often necessary for unambiguous stereochemical assignment. By computationally modeling the CD spectra for all possible stereoisomers and comparing them with the experimental spectrum, the absolute configuration of the studied enantiomer can be determined with a high degree of confidence.

While specific CD studies on this compound are not readily found in the literature, research on analogous chiral bicyclic systems provides valuable insights. For example, studies on chiral derivatives of bicyclo[4.3.0]nonane have demonstrated the sensitivity of CD spectroscopy to the stereochemistry of the ring fusion and the position and orientation of substituents.

Table 2: Illustrative Relationship Between Stereochemistry and CD Spectra in Chiral Bicyclic Ketones

| Compound Class | Stereochemical Feature | Expected Sign of Cotton Effect (n → π* transition) |

| Chiral bicyclo[4.3.0]nonan-ones | Right-handed helicity of the chromophore system | Positive |

| Chiral bicyclo[4.3.0]nonan-ones | Left-handed helicity of the chromophore system | Negative |

Mechanistic Organic Chemistry of Octahydro 1h Indene 3a Carboxylic Acid: Reactivity and Transformation Pathways

Chemical Transformations of the Carboxylic Acid Moiety

The carboxylic acid group is the primary site of reactivity in octahydro-1H-indene-3a-carboxylic acid, undergoing a variety of transformations typical of this functional group, albeit influenced by the steric hindrance imposed by the bicyclic ring system.

Esterification and Amidation Reactions

Esterification: The conversion of this compound to its corresponding esters is most commonly achieved through the Fischer-Speier esterification. This acid-catalyzed reaction with an alcohol, typically in excess, proceeds via a nucleophilic acyl substitution mechanism. The reaction is initiated by protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by the alcohol leads to a tetrahedral intermediate. After a series of proton transfer steps, a molecule of water is eliminated, and deprotonation of the resulting oxonium ion yields the final ester product.

Due to the steric hindrance around the carboxylic acid group in bicyclic systems, the rate of esterification can be significantly slower compared to acyclic or less hindered cyclic carboxylic acids. To drive the equilibrium towards the product side, common strategies include the use of a large excess of the alcohol or the removal of water as it is formed, for instance, by azeotropic distillation. The reaction kinetics are influenced by the chain length and steric bulk of the alcohol, with primary alcohols generally reacting faster than secondary or tertiary alcohols.

Amidation: The formation of amides from this compound requires the activation of the carboxylic acid, as direct reaction with an amine is generally slow and requires high temperatures. Common methods involve the use of coupling reagents to convert the hydroxyl group of the carboxylic acid into a better leaving group. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are frequently employed. The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine nucleophile to form the amide bond. The choice of solvent and the presence of additives, such as 1-hydroxybenzotriazole (B26582) (HOBt), can influence the reaction rate and suppress side reactions. For sterically hindered and electron-deficient amines, more potent coupling agents and optimized reaction conditions may be necessary to achieve good yields. For instance, the use of titanium(IV) chloride (TiCl4) has been shown to mediate the direct condensation of carboxylic acids and amines, even for challenging substrates, by activating the carboxylic acid. nih.gov

Table 1: Representative Conditions for Esterification and Amidation of Bicyclic Carboxylic Acids

| Transformation | Reagents and Conditions | Product | Notes |

| Esterification | Methanol (B129727), H₂SO₄ (catalytic), reflux | Methyl octahydro-1H-indene-3a-carboxylate | Excess methanol is used to shift the equilibrium. |

| Amidation | Aniline, EDC, HOBt, DMF, room temperature | N-Phenyl-octahydro-1H-indene-3a-carboxamide | HOBt is used to prevent racemization and improve efficiency. |

| Amidation | Benzylamine, TiCl₄, Pyridine, 85°C | N-Benzyl-octahydro-1H-indene-3a-carboxamide | Effective for sterically hindered substrates. nih.gov |

Decarboxylation Pathways and Kinetics

The decarboxylation of carboxylic acids, involving the removal of the carboxyl group as carbon dioxide, is a reaction of significant mechanistic interest. For this compound, a bridgehead carboxylic acid, the stability of the potential intermediate carbanion or carbocation at the bridgehead position is a critical factor.

Decarboxylation of simple alkanoic acids typically requires high temperatures. However, the presence of activating groups, such as a β-carbonyl group, can facilitate this process through a cyclic transition state. In the absence of such activating groups, as is the case for this compound, the reaction is generally disfavored.

Mechanistically, the decarboxylation of a bridgehead carboxylic acid would proceed through a highly unstable bridgehead carbanion or carbocation. According to Bredt's rule, the formation of a double bond at a bridgehead position in small bicyclic systems is highly unfavorable due to severe ring strain. wordpress.com This principle also extends to the formation of planar carbocations and, to a lesser extent, sp²-hybridized carbanions at bridgehead positions. wordpress.com Consequently, the decarboxylation of this compound via an ionic mechanism is expected to have a very high activation energy and thus be kinetically slow.

Alternative radical pathways for decarboxylation exist, such as the Barton decarboxylation. This method involves the conversion of the carboxylic acid to a thiohydroxamate ester, which then undergoes radical fragmentation upon treatment with a radical initiator and a hydrogen atom donor. This method has been successfully applied to the decarboxylation of a series of bridgehead carboxylic acids, providing the corresponding reduced products in high yields. capes.gov.br This suggests that a radical pathway is a more viable option for the decarboxylation of this compound.

Kinetic studies on the decarboxylation of related bicyclic carboxylic acids are scarce, but it is well-established that the stability of the resulting carbanion or radical intermediate is the primary determinant of the reaction rate. For bridgehead systems, the rigidity of the framework and the inability to achieve a planar geometry at the reactive center significantly impede decarboxylation.

Reactivity at the Octahydro-1H-indene Ring System

The fully saturated carbocyclic framework of octahydro-1H-indene, also known as hydrindane, is generally unreactive towards many reagents. However, the presence of functional groups in analogs or the activation of C-H bonds can lead to a range of chemical transformations.

Oxidation and Reduction Reactions of Ketone and Alkene Moieties in Analogs

Oxidation: The oxidation of the saturated octahydro-1H-indene core requires harsh conditions. However, the introduction of unsaturation or other functional groups provides handles for selective oxidation. For instance, analogs containing alkene moieties can be oxidized to epoxides, diols, or undergo oxidative cleavage. The stereochemical outcome of such reactions is often dictated by the steric accessibility of the double bond, with reagents preferentially attacking the less hindered face of the molecule. The oxidation of decalin, a related bicyclic system, with ozone has been shown to proceed with ring cleavage, leading to the formation of carboxylic acids, ketones, and alcohols. libretexts.org

Reduction: The reduction of ketone and alkene functionalities within the hydrindane framework is a common transformation in the synthesis of natural products and other complex molecules containing this scaffold. The stereoselectivity of these reductions is of paramount importance and is influenced by the steric environment around the functional group and the nature of the reducing agent.

For the reduction of ketones in hydrindane systems, hydride reagents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used. acsgcipr.org The stereochemical outcome is often governed by Felkin-Anh or Cram chelation models in acyclic systems, while in cyclic systems, the approach of the hydride reagent is directed by steric hindrance. Bulky reducing agents tend to attack from the less hindered face of the ketone, leading to the thermodynamically more stable equatorial alcohol. organic-chemistry.org

The catalytic hydrogenation of alkene moieties in hydrindane analogs is also a widely used reaction. The stereochemistry of the hydrogenation is typically syn, with hydrogen atoms adding to the same face of the double bond. The direction of hydrogen addition is determined by the steric accessibility of the alkene, with the catalyst adsorbing to the less hindered face.

Table 2: Stereoselectivity in the Reduction of a Model Hydrindanone

| Ketone Substrate | Reducing Agent | Major Product (Stereochemistry) | Diastereomeric Ratio |

| cis-Hydrindan-1-one | NaBH₄, MeOH | cis-Hydrindan-1β-ol (equatorial OH) | >9:1 |

| cis-Hydrindan-1-one | L-Selectride®, THF | cis-Hydrindan-1α-ol (axial OH) | >99:1 |

| trans-Hydrindan-2-one | LiAlH₄, Et₂O | trans-Hydrindan-2β-ol (equatorial OH) | ~4:1 |

Note: The stereochemical outcomes are based on general principles of ketone reduction in bicyclic systems and may vary depending on the specific substrate and reaction conditions.

Substitution Reactions and Functionalization of the Carbocyclic Core

Direct substitution on the unactivated C-H bonds of the octahydro-1H-indene core is challenging and typically requires radical conditions or transition-metal catalysis.

Radical Substitution: Free radical halogenation, for example with N-bromosuccinimide (NBS), can lead to the substitution of hydrogen atoms on the carbocyclic core. The selectivity of this reaction is often low, leading to a mixture of products. The reactivity of the C-H bonds follows the general trend of tertiary > secondary > primary, and is also influenced by the stability of the resulting radical intermediate.

C-H Functionalization: Recent advances in organometallic chemistry have enabled the direct functionalization of C-H bonds. Palladium-catalyzed C-H activation has emerged as a powerful tool for the arylation, alkenylation, and acylation of unactivated C-H bonds. In the context of the hydrindane skeleton, directing groups can be employed to achieve site-selective functionalization. For instance, a carboxylic acid or a derivative can direct a palladium catalyst to activate a specific C-H bond, allowing for the introduction of new functional groups in a controlled manner. Transannular C-H functionalization of cycloalkane carboxylic acids has been demonstrated, providing a route to functionalized carbocycles. nih.gov

Exploration of Novel Reaction Manifolds Involving the Octahydro-1H-indene Core

The rigid and well-defined three-dimensional structure of the octahydro-1H-indene skeleton makes it an attractive scaffold for the development of new synthetic methodologies and the exploration of novel reaction pathways.

Ring-Expansion and Ring-Opening Reactions: The hydrindane framework can be subjected to ring-expansion reactions to access larger bicyclic or tricyclic systems. For example, treatment of functionalized octahydroindoles, nitrogen-containing analogs of octahydro-1H-indene, with reagents like trifluoroacetic anhydride (B1165640) can induce ring enlargement to form decahydroquinolines. researchgate.net Ring-opening reactions, on the other hand, can provide access to functionalized monocyclic systems.

Cycloaddition Reactions: Analogs of octahydro-1H-indene containing unsaturation can participate in cycloaddition reactions, providing a powerful method for the construction of more complex polycyclic systems. The Diels-Alder reaction, a [4+2] cycloaddition, is a particularly useful tool for forming six-membered rings with high stereocontrol. libretexts.org Intramolecular cycloadditions can also be employed to construct intricate molecular architectures. For instance, intramolecular [2+2] photocycloadditions of unsaturated hydrindane derivatives can lead to the formation of strained cyclobutane-containing polycyclic systems. nih.gov

The exploration of these and other novel reaction manifolds continues to expand the synthetic utility of the octahydro-1H-indene core, enabling the synthesis of complex natural products and other molecules of biological and material significance. The unique stereochemical constraints of this bicyclic system provide a fertile ground for discovering new and selective chemical transformations.

Annulation and Ring Expansion/Contraction Strategies

The modification of the core bicyclo[4.3.0]nonane skeleton of this compound is crucial for the synthesis of more complex structures. Annulation, ring expansion, and ring contraction reactions represent powerful tools for altering the carbocyclic framework. These transformations typically proceed through ketone derivatives of the parent carboxylic acid.

Annulation Reactions

Annulation, or ring-forming, reactions are instrumental in building polycyclic systems. The Robinson annulation is a classic and robust method for the formation of a six-membered ring onto an existing ketone. pearson.comlibretexts.org For a substrate derived from this compound, such as a ketone positioned on the six-membered ring, this sequence involves a base-catalyzed Michael addition to an α,β-unsaturated ketone (e.g., methyl vinyl ketone), followed by an intramolecular aldol (B89426) condensation. libretexts.orgnih.gov The initial Michael addition forms a 1,5-diketone intermediate, which, under the reaction conditions, undergoes a subsequent intramolecular cyclization and dehydration to yield a new, fused six-membered ring, resulting in a tricyclic enone.

Another powerful annulation strategy is the Diels-Alder reaction, which can be employed to construct the initial octahydronaphthalene core with high stereocontrol or to add a new ring to a diene derivative of the octahydroindene system. researchgate.netrsc.org

Ring Expansion Strategies

Enlarging one of the rings in the hydrindane system can be achieved through rearrangement reactions, which are often driven by the formation of a more stable carbocation or the relief of ring strain. chemistrysteps.com The Tiffeneau-Demjanov rearrangement is a reliable one-carbon ring expansion method for cyclic ketones. wikipedia.orgnumberanalytics.com This reaction proceeds by converting a cyclic ketone into a 1-aminomethyl-cycloalkanol. Treatment of this intermediate with nitrous acid generates an unstable diazonium salt. slideshare.net The subsequent loss of nitrogen gas (N₂) is accompanied by the migration of one of the ring's C-C bonds, leading to the formation of a ring-expanded ketone. youtube.com Applying this to a ketone on the six-membered ring of the octahydroindene scaffold would result in a bicyclo[5.3.0]decanone structure. The migratory aptitude of the adjacent carbons can influence the regioselectivity of the expansion, a critical consideration in complex bicyclic systems. wikipedia.org

Ring Contraction Strategies

Conversely, ring contraction is a valuable strategy for accessing five-membered rings from more readily available six-membered precursors. The Favorskii rearrangement is the preeminent method for this transformation, typically involving the ring contraction of a cyclic α-halo ketone upon treatment with a base. wikipedia.orgslideshare.net The mechanism is thought to proceed through the formation of a highly strained cyclopropanone (B1606653) intermediate after deprotonation at the α'-position. chemistwizards.com Nucleophilic attack by a base (such as hydroxide (B78521) or alkoxide) on the carbonyl carbon of the cyclopropanone leads to the cleavage of the intermediate to form the most stable carbanion, which is then protonated to yield the ring-contracted carboxylic acid or ester. nrochemistry.comddugu.ac.in For an α-chloro derivative of a ketone on the six-membered ring of the octahydroindene system, this rearrangement would yield a bicyclo[3.3.0]octane-carboxylic acid derivative. slideshare.net

Table 1: Summary of Skeletal Modification Strategies

| Reaction Type | Key Reagents/Conditions | Key Intermediate | Resulting Scaffold |

|---|---|---|---|

| Robinson Annulation | Base (e.g., NaOEt), α,β-Unsaturated Ketone | 1,5-Diketone | Fused Tricyclic System |

| Tiffeneau-Demjanov | 1. Conversion to β-Amino Alcohol2. Nitrous Acid (HNO₂) | Diazonium Salt / Carbocation | Ring-Expanded Bicyclo[5.3.0]decane |

Cascade Reactions for Stereocomplex Octahydroindene Derivatives

Cascade reactions, also known as tandem or domino reactions, enable the formation of multiple chemical bonds in a single synthetic operation without isolating intermediates. numberanalytics.com These processes are remarkably efficient for rapidly building molecular complexity and are particularly powerful for the stereoselective synthesis of polycyclic systems like the octahydroindene core. rsc.org The biosynthesis of steroids and terpenes, which often involves elegant polyene cyclization cascades, serves as a key inspiration for this strategy. thieme-connect.comlibretexts.org

A common approach involves an acid-catalyzed cyclization of a carefully designed acyclic polyene precursor. researchgate.net The initiation of the cascade typically involves the generation of a carbocation at a specific position in the molecule, often by protonation of an alkene or the opening of an epoxide. libretexts.org This initial carbocation is then quenched by an intramolecular nucleophilic attack from a nearby double bond, forming the first ring and generating a new carbocationic center. This process continues sequentially, with each cyclization setting up the next, until the reaction is terminated by the loss of a proton or capture by a nucleophile.

For the synthesis of a stereocomplex this compound derivative, one could envision a hypothetical polyene precursor containing strategically placed double bonds and a terminal carboxylic acid group. The stereochemistry of the double bonds (E/Z configuration) in the acyclic precursor is critical, as it dictates the stereochemical outcome of the newly formed chiral centers in the bicyclic product according to well-established principles of stereoelectronic control. nih.gov The reaction cascade would proceed through a series of chair-like transition states to form the fused six- and five-membered rings with a high degree of stereoselectivity, mimicking the pathways observed in natural product biosynthesis. nih.govrsc.org

Table 2: Hypothetical Cascade Cyclization for Octahydroindene Core

| Reaction Phase | Description | Mechanistic Feature |

|---|---|---|

| Initiation | Protonation of a terminal double bond of the polyene precursor by a Brønsted or Lewis acid. | Generation of a tertiary carbocation. |

| Propagation | A sequence of intramolecular 6-endo-trig and 5-endo-trig cyclizations. | Each cyclization is a stereospecific anti-addition across a double bond, forming a new C-C bond and regenerating a carbocation at the adjacent position. |

| Termination | Deprotonation from a carbon adjacent to the final carbocationic center. | Formation of a stable alkene within the bicyclic product or capture by a nucleophile. |

Biological and Biochemical Research Perspectives on Octahydro 1h Indene Based Frameworks

Biosynthetic Investigations of Octahydro-1H-indene-derived Natural Products

The structural diversity of natural products containing the octahydro-1H-indene skeleton points to a range of biosynthetic pathways. These pathways often involve complex enzymatic cyclizations and subsequent modifications.

Sesquiterpenes, a class of C15 natural products, are biosynthesized from farnesyl pyrophosphate (FPP). The formation of the indene (B144670) skeleton in sesquiterpenes is a fascinating example of the intricate cyclization cascades catalyzed by terpene synthases. The biosynthesis is initiated by the ionization of FPP to form a farnesyl cation. This cation can then undergo a series of intramolecular cyclizations.

For indene-type sesquiterpenes, a proposed pathway involves an initial 1,10-cyclization of the farnesyl cation to form a germacryl cation. Subsequent cyclizations and rearrangements, guided by the specific terpene synthase, lead to the formation of the characteristic bicyclic indene core. The exact sequence of events and the nature of the intermediates can vary, leading to a diverse array of indene-containing natural products.

Factors influencing the final structure include the folding of the FPP substrate within the enzyme's active site and the precise control of carbocationic intermediates. The study of these pathways is crucial for understanding the chemical logic of natural product biosynthesis and for the potential bioengineering of novel compounds.

Following the formation of the basic octahydro-1H-indene skeleton, further enzymatic modifications introduce functional groups that contribute to the biological activity of the final natural product. Dihydroxylation, the addition of two hydroxyl groups, is a common and important modification. researchgate.net

This reaction is often catalyzed by dioxygenase enzymes, which are known for their high degree of regio- and stereoselectivity. researchgate.net The enzymatic dihydroxylation of aromatic precursors is a well-studied example that provides chiral building blocks for the synthesis of complex natural products. researchgate.netresearchgate.net In the context of octahydro-1H-indene derivatives, dihydroxylation can occur at various positions on the bicyclic ring system, leading to a variety of diol products.

These enzymatic hydroxylations are critical for increasing the polarity of the molecule and for providing handles for further functionalization, such as glycosylation or acylation. The precise positioning of these hydroxyl groups is often key to the molecule's biological function.

Enzyme-Catalyzed Modifications and Biotransformations of Octahydro-1H-indene Derivatives

Beyond the native biosynthetic pathways, enzymes can be used as biocatalysts to modify octahydro-1H-indene derivatives in the laboratory. This field of biotransformation harnesses the selectivity of enzymes to perform chemical reactions that are often difficult to achieve with traditional synthetic methods.

For example, cytochrome P450 monooxygenases can be used to introduce hydroxyl groups at specific positions on the octahydro-1H-indene ring. nih.gov Other enzymes, such as dehydrogenases, can be employed to oxidize existing hydroxyl groups to ketones. These enzyme-catalyzed reactions are typically performed under mild conditions and can proceed with high enantioselectivity.

Biotransformations offer a powerful tool for the chemoenzymatic synthesis of novel octahydro-1H-indene derivatives with potentially interesting biological activities. By screening different enzymes and reaction conditions, a wide range of modified compounds can be generated for biological evaluation.

Molecular Interactions with Biological Macromolecules (In Vitro and In Silico Studies)

Understanding how octahydro-1H-indene derivatives interact with biological macromolecules is key to elucidating their mechanisms of action. Both in vitro and in silico approaches are employed to study these interactions at the molecular level.

Several studies have investigated the ability of indene derivatives to inhibit or activate specific enzymes. For instance, certain indene-derived compounds have been shown to be potent inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. nih.gov

The mechanism of inhibition can vary. Some compounds may act as competitive inhibitors, binding to the active site of the enzyme and preventing the substrate from binding. Others may be non-competitive or uncompetitive inhibitors, binding to a site other than the active site to modulate the enzyme's activity. Kinetic studies are essential to determine the mode of inhibition and the potency of the inhibitor.

| Compound | Target Enzyme | Inhibition/Activation | IC50/EC50 |

| SD-30 | Acetylcholinesterase (AChE) | Inhibition | 13.86 ± 0.163 µM nih.gov |

| SD-30 | Butyrylcholinesterase (BuChE) | Inhibition | 48.55 ± 0.136 µM nih.gov |

This table presents data on the enzymatic inhibition by a specific indene derivative, SD-30.

To understand the molecular basis of enzyme inhibition or activation, it is crucial to determine the binding mode of the octahydro-1H-indene derivative. In silico molecular docking and molecular dynamics simulations are powerful tools for predicting how these compounds fit into the binding pocket of a protein. researchgate.net

These computational methods can reveal the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. This information can guide the design of more potent and selective modulators.

Some octahydro-1H-indene derivatives may exert their effects through allosteric modulation. nih.gov Allosteric modulators bind to a site on the protein that is distinct from the active site, inducing a conformational change that alters the protein's function. wikipedia.orglongdom.org This can result in either positive allosteric modulation (enhancement of activity) or negative allosteric modulation (inhibition of activity). nih.govwikipedia.org Allosteric modulation offers a more subtle way to control protein function compared to direct inhibition of the active site. longdom.orgyoutube.com

Role of Octahydro-1H-indene Scaffolds in Structure-Activity Relationship Studies (SAR)

The rigid bicyclic framework of the octahydro-1H-indene scaffold serves as a valuable template in medicinal chemistry for the systematic exploration of structure-activity relationships (SAR). Its conformational rigidity allows for the precise spatial orientation of functional groups, which is crucial for understanding their interactions with biological targets. By synthesizing and evaluating a series of analogs where specific parts of the octahydro-1H-indene core or its substituents are systematically modified, researchers can deduce the key structural features required for biological activity. This approach helps in identifying the pharmacophore, optimizing lead compounds, and elucidating the mechanism of action at a molecular level.

Design of Analogs for Mechanistic Probing

The design of analogs based on the octahydro-1H-indene scaffold is a key strategy for probing the mechanisms of biological processes. By introducing specific structural modifications, chemists can create molecular tools to investigate hypotheses about drug-target interactions, metabolic pathways, and the conformational requirements for activity. These "mechanistic probes" are designed not necessarily to be the most potent compounds, but rather to answer specific questions about how a molecule exerts its biological effect.

One notable application of this approach is in the development of antiviral agents. Researchers have synthesized carbobicyclic nucleoside analogs incorporating a bicyclo[4.3.0]nonane (octahydro-1H-indene) framework to act as "mechanistic probes". biorxiv.orgbiorxiv.org In these studies, the rigid scaffold is intended to mimic the sugar moiety of natural nucleosides, locking it into a specific conformation. By evaluating the antiviral activity of these conformationally restricted analogs, it is possible to determine if the observed biological effect is due to the nucleobase alone or if the carbocyclic core structure also plays a critical role in the antiviral activity. biorxiv.orgbiorxiv.org This helps in understanding the structural requirements of the viral polymerase or other target enzymes.

Another example can be found in the investigation of antibacterial agents. Studies on derivatives of a vitamin D3 decomposition product, which features an octahydro-1H-indene core, have been conducted to understand their bactericidal action against Helicobacter pylori. nih.gov To probe the structure-activity relationship, a derivative was synthesized where the carbonyl group on the indene scaffold was replaced with a fluorine atom. The loss of anti-H. pylori activity in the fluorinated analog provided crucial information, suggesting that the carbonyl group is essential for the compound's mechanism of action, which is believed to involve specific interactions with the bacterial cell membrane. nih.gov

The design of these analogs often involves sophisticated synthetic strategies to achieve the desired stereochemistry and functional group placement on the octahydro-1H-indene framework. The data gathered from these probes are instrumental in building robust SAR models that can guide the design of more potent and selective therapeutic agents.

| Scaffold/Analog | Structural Modification | Purpose of Analog Design | Research Area |

| Carbobicyclic uridine (B1682114) analog | Replacement of ribose with a bicyclo[4.3.0]nonane core | To determine the contribution of the carbocyclic scaffold to antiviral activity and serve as a template for new antivirals. biorxiv.orgbiorxiv.org | Antiviral |

| VDP1 derivative (VD3-7) | Replacement of a carbonyl group with a fluorine atom on the octahydro-1H-indene core | To investigate the role of the carbonyl group in the anti-Helicobacter pylori activity. nih.gov | Antibacterial |

Advanced Analytical and Separation Science Techniques for Octahydro 1h Indene 3a Carboxylic Acid and Its Stereoisomers

Development of Highly Sensitive and Selective Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of octahydro-1H-indene-3a-carboxylic acid, enabling the separation and quantification of its various stereoisomers. The complexity of the molecule, which can exist as multiple enantiomers and diastereomers, demands highly selective methods.

The separation of enantiomers, which possess identical physical properties in an achiral environment, requires the use of a chiral selector. sigmaaldrich.com Chiral HPLC is the predominant technique for determining the enantiomeric and diastereomeric purity of compounds like this compound. This is achieved by using either a chiral stationary phase (CSP) or a chiral mobile phase additive.

Chiral Stationary Phases (CSPs): The most common approach involves CSPs, which are packed into the HPLC column. These phases create a chiral environment where the transient diastereomeric complexes formed between the analyte stereoisomers and the CSP have different energies, leading to different retention times and enabling separation. sigmaaldrich.com For carboxylic acids, CSPs based on derivatized cyclodextrins, polysaccharides, or macrocyclic antibiotics are often effective. sigmaaldrich.com

Pre-column Derivatization: An alternative strategy involves derivatizing the carboxylic acid with a chiral reagent to form diastereomeric derivatives. researchgate.net These diastereomers can then be separated on a standard, non-chiral stationary phase like C18. For instance, a method analogous to that used for octahydroindole-2-carboxylic acid could involve derivatization with phenyl isothiocyanate (PITC) to separate the resulting diastereomeric thioureas on a suitable column. researchgate.net This approach not only facilitates separation but can also enhance the detectability of the analyte.

The enantiomeric excess (e.e.) is a critical parameter determined by these methods, quantifying the purity of one enantiomer in a mixture.

Achieving baseline separation of all potential stereoisomers of this compound requires meticulous optimization of chromatographic conditions. Key parameters include the choice of stationary phase and the composition of the mobile phase.

Stationary Phase Selection:

Chiral Stationary Phases (CSPs): As mentioned, CSPs are essential for enantiomeric separation. The selection of the appropriate CSP (e.g., cellulose-based, amylose-based, or cyclodextrin-based) is the first critical step and is often determined through screening various columns. sigmaaldrich.com

Reversed-Phase Columns (e.g., C18): These are used for separating diastereomers or for analyzing derivatized enantiomers. They separate compounds based on hydrophobicity.

Mobile Phase Optimization: The mobile phase composition significantly influences selectivity and resolution.

Solvent Composition: In reversed-phase chromatography, the ratio of an organic modifier (like acetonitrile (B52724) or methanol) to an aqueous buffer is adjusted to control retention time. sigmaaldrich.com

pH: The pH of the mobile phase is crucial for ionizable compounds like carboxylic acids. It must be controlled to ensure a consistent ionization state, which affects retention and peak shape.

Additives and Buffers: For basic analytes, acidic additives are used, while for acidic analytes, basic additives can be employed. sigmaaldrich.com Ion-pair reagents can also be added to the mobile phase to improve the retention and separation of ionic compounds on reversed-phase columns. researchgate.net

Flow Rate: Decreasing the flow rate can sometimes enhance peak efficiency and improve the resolution between closely eluting stereoisomers. sigmaaldrich.com

The following table summarizes key parameters for method optimization:

| Parameter | Objective | Typical Variables/Options | Effect on Separation |

| Stationary Phase | Achieve chiral recognition and diastereomeric separation. | Polysaccharide-based CSPs, Cyclodextrin-based CSPs, C18, C8 | Primary determinant of selectivity for stereoisomers. |

| Mobile Phase: Organic Modifier | Control retention time and selectivity. | Acetonitrile, Methanol (B129727) | Affects the overall elution strength and can alter the selectivity between isomers. |

| Mobile Phase: pH | Ensure consistent ionization state of the carboxylic acid. | pH adjusted with buffers (e.g., phosphate, acetate) | Influences retention time, peak shape, and column stability. |

| Mobile Phase: Additives | Improve peak shape and retention. | Trifluoroacetic acid (TFA), Formic acid, Ammonium acetate, Ion-pair reagents | Can enhance resolution by modifying analyte-stationary phase interactions. |

| Column Temperature | Fine-tune selectivity and improve efficiency. | Typically varied between 20°C and 40°C | Can change the energetics of interaction, sometimes reversing elution order. |

| Flow Rate | Optimize efficiency and resolution. | Typically 0.5 - 1.5 mL/min for analytical columns | Lower flow rates can increase resolution for difficult separations. |

Integration of Mass Spectrometry with Chromatography for Comprehensive Analysis

Coupling HPLC with mass spectrometry (LC-MS) provides a powerful tool for the analysis of this compound. nih.govnih.gov This hyphenated technique offers the high separation power of liquid chromatography combined with the high sensitivity and specificity of mass spectrometry, which provides molecular weight information and structural details.

For carboxylic acids, which can be challenging to analyze by LC-MS due to poor retention on reversed-phase columns and sometimes inefficient ionization, derivatization is a common strategy. nih.gov Reagents like 3-nitrophenylhydrazine (B1228671) (3-NPH) can be used to derivatize the carboxyl group, improving both chromatographic retention and ionization efficiency, leading to lower detection limits. nih.govresearchgate.net

Analysis is typically performed using an electrospray ionization (ESI) source, often in negative ion mode, which readily deprotonates the carboxylic acid to form the [M-H]⁻ ion. researchgate.net Tandem mass spectrometry (MS/MS) is then used to fragment this precursor ion, generating a characteristic pattern that aids in structural confirmation. Common fragmentation pathways for carboxylic acids include the neutral loss of water (H₂O) and carbon dioxide (CO₂). researchgate.netlibretexts.org

Expected mass spectral fragments for this compound ([M-H]⁻) in negative ion mode would include:

| Precursor Ion (m/z) | Fragmentation | Resulting Fragment Ion (m/z) | Interpretation |

| [M-H]⁻ | Neutral Loss of H₂O | [M-H-18]⁻ | Loss of a water molecule. |

| [M-H]⁻ | Neutral Loss of CO₂ | [M-H-44]⁻ | Decarboxylation, loss of carbon dioxide. researchgate.net |

| [M-H]⁻ | Neutral Loss of HCOOH | [M-H-46]⁻ | Loss of the entire formic acid group. |

| [M-H]⁻ | Cleavage of the indene (B144670) ring | Various | Provides information on the core ring structure. |

This comprehensive data ensures the confident identification and characterization of the target compound and any related impurities within a complex mixture.

Spectroscopic Methods for In-Process Control and Quality Assurance in Research Synthesis

Spectroscopic techniques are indispensable for real-time monitoring of the synthesis of this compound and for final quality assurance. labmanager.com They provide rapid and non-destructive analysis of molecular structure and composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for unambiguous structure elucidation.

¹³C NMR: Reveals the number of chemically distinct carbon atoms in the molecule, confirming the carbon skeleton, including the presence of the carboxylic acid carbonyl carbon.

2D NMR (e.g., COSY, HSQC): These techniques are used to establish the connectivity between protons and carbons, which is essential for confirming the complete and correct assembly of the molecular structure and its stereochemistry. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. labmanager.com For this compound, IR provides a unique "molecular fingerprint." Key characteristic absorption bands would include:

A broad absorption band around 2500-3300 cm⁻¹ corresponding to the O-H stretch of the carboxylic acid.

A strong absorption band around 1700 cm⁻¹ due to the C=O (carbonyl) stretch of the carboxylic acid.

Absorption bands around 2850-2960 cm⁻¹ from the C-H stretching of the saturated ring system.

These spectroscopic methods are vital for verifying the identity and purity of raw materials, intermediates, and the final product throughout the synthesis process. labmanager.com

| Spectroscopic Technique | Information Provided | Application in Quality Control |

| ¹H NMR | Chemical environment and connectivity of protons. | Confirms molecular identity, assesses purity by detecting proton signals from impurities. |

| ¹³C NMR | Number and type of carbon atoms. | Verifies the carbon skeleton and the presence of all functional groups. |

| Infrared (IR) | Presence of specific functional groups. | Rapid identity confirmation (fingerprinting) and detection of functional group impurities (e.g., starting materials). labmanager.com |

| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | Confirms molecular weight of the final product and intermediates. mdpi.com |

Applications As a Synthetic Building Block and Precursor in Advanced Chemical Synthesis

Utilization in the Total Synthesis of Natural Products Incorporating Indene (B144670) or Octahydroindene Moieties

The octahydro-1H-indene core is a recurring structural motif in a variety of natural products, particularly among sesquiterpenes found in plants and microorganisms. While direct, documented total syntheses commencing from octahydro-1H-indene-3a-carboxylic acid are not extensively reported, its structure represents a fundamental building block, or synthon, for accessing the core architecture of these complex molecules.

Notable examples of natural products featuring this scaffold include:

Brasilane Glycosides : Found in the ascomycete Annulohypoxylon truncatum, these compounds possess an octahydro-1H-indene core. researchgate.netresearchgate.net Recent biosynthetic studies have elucidated the gene cluster responsible for creating this framework, highlighting its significance in natural product chemistry. researchgate.net

Seiricardines : These phytotoxic sesquiterpenes, produced by fungi of the Seiridium species, are also built upon an octahydro-1H-indene system. core.ac.uk

The presence of the carboxylic acid group at the 3a-position provides a versatile chemical handle for elaboration and stereocontrolled introduction of other functional groups necessary to achieve the complex substitution patterns found in these natural products.

Contribution to the Development of Complex Pharmaceutical Intermediates and Scaffolds

The rigid bicyclic structure of the octahydroindene skeleton is highly valued in medicinal chemistry for its ability to serve as a robust scaffold for the development of novel therapeutic agents. By orienting substituents in well-defined spatial arrangements, this framework allows for precise interaction with biological targets. The octahydroindene core has been identified as a key component in compounds targeting a range of diseases.

Research has highlighted several octahydroindene-based scaffolds with significant biological activity, establishing the importance of this core in designing complex pharmaceutical intermediates.

| Octahydroindene-Based Scaffold | Associated Biological Target / Application | Reference |

|---|---|---|

| 1-Cyclopentyl-octahydro-1H-indene | Potent and selective activity against pediatric solid tumors, particularly osteosarcoma. | biorxiv.orgbiorxiv.org |

| 1-[3-(3-Cyclohexylcyclopentyl)propyl]-octahydro-1H-indene | Inhibition of the TRPA1 calcium channel, a target for multiple sclerosis therapeutics. | nih.gov |

| 5-(5-Cyclohexylpentyl)-octahydro-1H-indene | Modulation of the TRPV1 channel, a target for developing novel analgesics. | nih.gov |

| General Octahydro-1H-indene | Listed as a potential carbocyclic group in the design of novel cannabinergic nitrate esters. | google.com |

The carboxylic acid functionality of this compound is a crucial starting point for synthesizing these more complex derivatives through reactions such as amidation, esterification, or reduction, enabling its incorporation into larger, biologically active molecules.

Design and Synthesis of Conformationally Restricted Analogues for Medicinal Chemistry Research

A key strategy in modern drug design is the use of rigid molecular frameworks to create conformationally restricted analogues of biologically active compounds. This approach reduces the entropic penalty upon binding to a target receptor or enzyme, often leading to enhanced potency and selectivity. The saturated, fused-ring system of this compound makes it an ideal scaffold for this purpose.